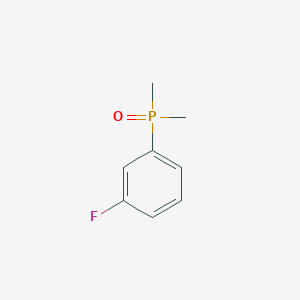1-Dimethylphosphoryl-3-fluorobenzene
CAS No.: 23588-14-9
Cat. No.: VC5203180
Molecular Formula: C8H10FOP
Molecular Weight: 172.139
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 23588-14-9 |
|---|---|
| Molecular Formula | C8H10FOP |
| Molecular Weight | 172.139 |
| IUPAC Name | 1-dimethylphosphoryl-3-fluorobenzene |
| Standard InChI | InChI=1S/C8H10FOP/c1-11(2,10)8-5-3-4-7(9)6-8/h3-6H,1-2H3 |
| Standard InChI Key | IQSFNVZHXDRRFG-UHFFFAOYSA-N |
| SMILES | CP(=O)(C)C1=CC=CC(=C1)F |
Introduction
General Overview of Organophosphorus Compounds
Organophosphorus compounds, such as "1-Dimethylphosphoryl-3-fluorobenzene," typically consist of a phosphorus atom bonded to organic groups. These compounds are widely studied for their roles in various fields, including:
-
Pharmaceuticals: As intermediates or active agents in drug development.
-
Agriculture: As components of pesticides or herbicides.
-
Material Science: In the development of flame retardants and polymers.
Synthesis Pathways
The synthesis of such compounds often involves:
-
Aromatic Substitution: Introducing the fluorine atom onto the benzene ring.
-
Phosphorylation Reaction: Attaching the dimethylphosphoryl group using reagents like dimethylphosphite or related derivatives.
Analytical Techniques
To characterize "1-Dimethylphosphoryl-3-fluorobenzene," standard analytical methods would include:
-
NMR Spectroscopy: For determining the chemical environment of hydrogen, carbon, and phosphorus atoms.
-
Mass Spectrometry (MS): For molecular weight confirmation.
-
Infrared Spectroscopy (IR): To identify functional groups like P=O and C-F bonds.
Potential Applications
Although specific applications for this compound are unavailable, similar compounds are used in:
-
Medicinal Chemistry: As precursors for bioactive molecules.
-
Material Science: In designing flame-retardant materials due to the stability of phosphorus-fluorine bonds.
If you have access to more detailed databases or experimental studies related to this compound, further exploration into its properties and applications could be conducted.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume